N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound characterized by the presence of a benzothiazole ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-10-12-23(13-11-14)28(25,26)16-8-6-15(7-9-16)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h2-9,14H,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLILNQQHNACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a sulfonyl chloride derivative. The final step involves coupling the benzothiazole and piperidine intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sulfonyl chlorides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-3-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to the presence of the piperidine ring and sulfonamide group, which confer specific chemical and biological properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 490.55 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group attached to a piperidine derivative, which contributes to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates that it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibited growth in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Prevented neuronal cell death |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : A study involving various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation through apoptosis induction. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
- Neuroprotection : In an experimental model of neurodegeneration, this compound was found to reduce oxidative stress markers and improve survival rates in neuronal cultures exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Anti-inflammatory Effects : A recent study evaluated the effects on inflammatory pathways in macrophages, showing that treatment with this compound led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of this compound:
- Molecular Docking Studies : These studies predict strong binding affinities with targets such as BRAF and EGFR, which are critical in cancer signaling pathways.
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good solubility and permeability, which are essential for effective drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?
- Answer : The compound is synthesized via multi-step protocols involving:
- Amide coupling : Reacting 1,3-benzothiazol-2-amine with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Sulfonylation : Introducing the sulfonyl group using 4-methylpiperidine and sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) and recrystallization from ethanol/water mixtures yield pure product .
Q. How is structural confirmation achieved for this compound?
- Answer : Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR verify benzothiazole protons (δ 7.78–6.23 ppm) and sulfonamide/piperidine signals (δ 2.34–4.30 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Answer : SAR strategies include:
- Piperidine ring modifications : Varying substituents (e.g., methyl vs. trifluoromethyl) to assess steric/electronic effects on target binding .
- Benzothiazole replacements : Testing alternative heterocycles (e.g., benzimidazole) to improve metabolic stability .
- Docking simulations : Using molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like Bcl-2 or bacterial enzymes .
Q. What experimental approaches resolve contradictions in pharmacokinetic data (e.g., solubility vs. permeability)?
- Answer : Contradictions are addressed via:
- Lipophilicity optimization : Introducing polar groups (e.g., hydroxyl or morpholine) to balance logP values while retaining membrane permeability .
- Salt formation : Preparing hydrochloride salts to enhance aqueous solubility (e.g., 11k•2HCl in with improved crystallinity) .
- In vitro assays : Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models validate absorption properties .
Q. How is target engagement validated in cellular models?
- Answer : Key methodologies include:
- Fluorescence polarization assays : Quantifying binding affinity to Bcl-2/Bax proteins using FITC-labeled inhibitors .
- Western blotting : Monitoring downstream apoptotic markers (e.g., caspase-3 cleavage) in cancer cell lines treated with the compound .
- CRISPR knockouts : Generating Bcl-2-deficient cells to confirm on-target effects .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in reaction yields during scale-up synthesis?
- Answer : Mitigation strategies involve:
- Solvent optimization : Switching from DMF to acetonitrile to reduce side reactions (e.g., achieved 85% yield with acetonitrile) .
- Temperature control : Maintaining reflux at 80°C ±2°C to prevent thermal degradation .
- Catalyst screening : Testing alternative bases (e.g., DBU vs. K₂CO₃) to improve efficiency .
Q. What analytical methods differentiate polymorphic forms of this compound?
- Answer : Polymorph characterization employs:
- X-ray crystallography : Resolving crystal packing differences (e.g., piperidine ring conformations) .
- DSC/TGA : Detecting melting point variations (e.g., 106–109°C vs. 160°C in dihydrochloride salts) .
- PXRD : Identifying distinct diffraction patterns for amorphous vs. crystalline forms .
Biological Evaluation
Q. What in vivo models are suitable for assessing antitumor efficacy?
- Answer : Preclinical models include:
- Xenograft mice : Implanted with Bcl-2-overexpressing tumors (e.g., leukemia models) to test tumor regression .
- Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Toxicology studies : Monitoring liver/kidney function markers (e.g., ALT, creatinine) to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
